molecular formula C25H20F2N4O3 B11235544 N-Benzyl-N-(4-{[(3,5-difluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide

N-Benzyl-N-(4-{[(3,5-difluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide

Cat. No.: B11235544
M. Wt: 462.4 g/mol
InChI Key: LQODDGHYPIHGLK-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-{[(3,5-difluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-{[(3,5-difluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The subsequent steps involve the introduction of the benzyl and acetamide groups, as well as the difluorophenyl carbamoyl moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-{[(3,5-difluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions could produce more saturated analogs of the original compound.

Scientific Research Applications

N-Benzyl-N-(4-{[(3,5-difluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: Its biological activity makes it a potential candidate for drug development and as a tool for studying biological pathways and interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: In an industrial context, the compound could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-{[(3,5-difluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The difluorophenyl carbamoyl moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Benzyl-N-(4-{[(3,5-difluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide include other quinoxaline derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the benzyl and difluorophenyl carbamoyl groups, which may confer unique biological activities and chemical properties. These modifications can enhance the compound’s stability, solubility, and binding affinity for specific targets, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H20F2N4O3

Molecular Weight

462.4 g/mol

IUPAC Name

2-[3-[acetyl(benzyl)amino]-2-oxoquinoxalin-1-yl]-N-(3,5-difluorophenyl)acetamide

InChI

InChI=1S/C25H20F2N4O3/c1-16(32)30(14-17-7-3-2-4-8-17)24-25(34)31(22-10-6-5-9-21(22)29-24)15-23(33)28-20-12-18(26)11-19(27)13-20/h2-13H,14-15H2,1H3,(H,28,33)

InChI Key

LQODDGHYPIHGLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)F)F

Origin of Product

United States

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